Ethyl 5-Benzoxazolecarboxylate
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Overview
Description
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of Ethyl 5-Benzoxazolecarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 202.0±13.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 43.8±3.0 kJ/mol, flash point of 75.9±19.8 °C, index of refraction of 1.464, molar refractivity of 33.0±0.3 cm3, and molar volume of 119.9±3.0 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-Benzoxazolecarboxylate and its derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate were studied, revealing insights into its molecular configuration, hydrogen bonding, and weak interactions within the crystal structure (Marjani, 2013).
Antimicrobial Activity
Benzoxazole derivatives have been explored for their antimicrobial properties. A study on novel 2-substituted benzoxazole derivatives showed significant antimicrobial activity, highlighting the potential of benzoxazole compounds in addressing microbial resistance (Balaswamy et al., 2012).
Antioxidant Properties
Research into oxazole derivatives also includes the evaluation of their antioxidant activities. New oxazole-5(4H)-one derivatives were synthesized and tested for their ability to inhibit lipid peroxidation and impact hepatic cytochrome P450-dependent enzymes, demonstrating potential as antioxidants (Kuş et al., 2017).
Anti-inflammatory and Protective Effects
Thiazolo[3,2-b]-1,2,4-triazoles, structurally related to benzoxazoles, have been investigated for their protective effects against ethanol-induced oxidative stress, offering insights into their potential anti-inflammatory applications (Aktay et al., 2005).
Future Directions
While the future directions of Ethyl 5-Benzoxazolecarboxylate are not explicitly mentioned in the search results, benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .
Mechanism of Action
Target of Action
Ethyl 5-Benzoxazolecarboxylate, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives, to which Ethyl 5-Benzoxazolecarboxylate belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to antimicrobial, antifungal, and anticancer activities .
Cellular Effects
Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to exhibit antimicrobial activity against several bacterial and fungal strains . They also showed anticancer activity in human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been studied for their antimicrobial and anticancer activities over time .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Benzoxazole derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
Properties
IUPAC Name |
ethyl 1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONLFVSTRIQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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